ethyl 2-bromo-6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
Overview
Description
Ethyl 2-bromo-6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate is a chemical compound . It is used as an important raw material in organic synthesis . The compound is sparingly soluble in water .
Molecular Structure Analysis
The molecular formula of this compound is C9H8BrNO2S . The InChI code for this compound is 1S/C9H8BrNO2S/c1-2-13-9(12)6-3-7-5(11-6)4-8(10)14-7/h3-4,11H,2H2,1H3 .Physical and Chemical Properties Analysis
The molecular weight of this compound is 274.14 . It is a solid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Synthesis of Heterocyclic Compounds
This compound is extensively utilized in the synthesis of diverse heterocyclic structures. For instance, Gálvez and Garcia (1984) described its use in preparing ethyl 4-(2-bromoethyl)thieno[2,3-b]pyrrole-5-carboxylate and its isomers through reactions involving t-butyl 2-(thienyl)carbazates, illustrating its role in building blocks for complex molecular architectures (C. Gálvez & F. Garcia, 1984). Similarly, Soth, Farnierz, and Paulmier (1978) utilized it for generating furo-, thieno-, and selenolo[3,2-b]pyrroles, showcasing its versatility in synthesizing various heterocyclic frameworks (Samreth Soth, Michel Farnierz, & C. Paulmier, 1978).
Formal Syntheses of Bioactive Pyrroles
Gupton et al. (2014) highlighted the application of related bromopyrrole esters, including ethyl 3-bromo-2-formylpyrrole-5-carboxylate, in the formal syntheses of lycogarubin C, permethyl storniamide A, and lamellarin G trimethyl ether, compounds known for their anti-tumor and HIV integrase inhibitory activities. This emphasizes the compound's potential as a precursor in synthesizing bioactive molecules (J. Gupton et al., 2014).
Development of Novel Derivatives
Torosyan et al. (2020) demonstrated the versatility of 4H-thieno[3,2-b]pyrrole-5-carboxylate derivatives, including those derived from ethyl 2-bromo-6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate, in synthesizing carbohydrazides and their derivatives, highlighting its utility in generating compounds with potential pharmacological properties (S. A. Torosyan et al., 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The precautionary statements are P261 (avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
This compound is used as an important raw material in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific synthetic pathway.
Mode of Action
Its synthesis involves the reaction of 2-thiophene formaldehyde and diazoacetic ester at room temperature , indicating that it may interact with its targets through similar chemical reactions.
Biochemical Pathways
As a raw material in organic synthesis , it likely participates in a wide range of biochemical reactions depending on the specific synthetic pathway.
Result of Action
As a raw material in organic synthesis , its effects would likely depend on the specific compounds it is used to synthesize.
Action Environment
Its synthesis suggests that it should be stored in a dark place under inert atmosphere at 2-8°c for optimal stability .
Properties
IUPAC Name |
ethyl 2-bromo-6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3S/c1-2-15-10(14)8-5(4-13)9-6(12-8)3-7(11)16-9/h3-4,12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIADINJUVDYYHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=C(S2)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10729174 | |
Record name | Ethyl 2-bromo-6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10729174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221186-54-4 | |
Record name | Ethyl 2-bromo-6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221186-54-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-bromo-6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10729174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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